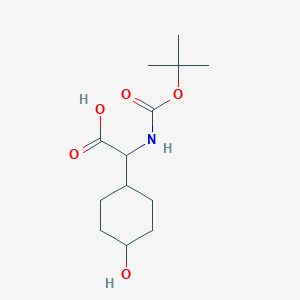

a-(Boc-amino)-4-hydroxycyclohexaneacetic acid

Description

Properties

IUPAC Name |

2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJDDDVVNKUBCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562677 | |

| Record name | [(tert-Butoxycarbonyl)amino](4-hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130624-89-4 | |

| Record name | [(tert-Butoxycarbonyl)amino](4-hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagent Optimization

The Boc protection step typically begins with 4-amino-4-hydroxycyclohexane or its hydrochloride salt. A patent by CN103694142A details the use of 4-Trans-4-Amino Cyclohexanol hydrochloride as the precursor, reacted with Boc anhydride in the presence of polyguanidine as a recyclable base. This method replaces traditional bases like triethylamine, reducing environmental impact and cost.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM)

-

Molar Ratios: 1:2:1.5 (4-amino-4-hydroxycyclohexanol hydrochloride : polyguanidine : Boc anhydride)

-

Temperature: Room temperature (20–25°C)

-

Reaction Time: 12–24 hours

Yields range from 70% to 93% depending on reaction duration and polyguanidine loading (Table 1).

Integrated Synthesis Protocol

Combining the above steps, a hypothetical pathway for a-(Boc-amino)-4-hydroxycyclohexaneacetic acid synthesis is proposed:

-

Boc Protection:

-

Alkylation:

-

Treat the Boc-protected intermediate with bromoacetic acid under basic conditions.

-

-

Purification:

-

Utilize column chromatography or recrystallization to isolate the final product.

-

Data Tables and Experimental Results

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, allowing selective reactivity at other sites. Deprotection occurs under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or aqueous phosphoric acid .

-

Conditions : Anhydrous TFA at 0–25°C or HCl in dioxane/water mixtures. Aqueous H₃PO₄ offers an environmentally benign alternative .

-

Mechanism : Acidolysis generates a tert-butyl cation, which is scavenged (e.g., with thiophenol) to prevent alkylation side reactions .

Example Reaction :

Applications: Deprotection is critical for subsequent amine functionalization in peptide synthesis .

Carboxylic Acid Activation and Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic acyl substitution, enabling peptide coupling:

-

Activation Reagents :

Typical Protocol :

-

Activate the carboxylic acid with DCC/HOBt in anhydrous CH₂Cl₂ or THF.

-

React with a primary amine (e.g., amino acid derivatives) at 0–25°C .

Yield : >90% for model peptide couplings under optimized conditions .

Orthogonal Protection Strategies

The Boc group’s stability under basic conditions allows orthogonal protection with base-labile groups like Fmoc (fluorenylmethyloxycarbonyl) . This enables sequential deprotection in multistep syntheses.

Example Workflow :

Scientific Research Applications

Organic Chemistry

a-(Boc-amino)-4-hydroxycyclohexaneacetic acid serves as an important intermediate in the synthesis of various complex organic molecules. Its Boc group is particularly useful for protecting amino groups during chemical reactions, allowing for selective modifications without interfering with the amino functionality.

Biological Studies

In biological research, this compound is employed to investigate enzyme mechanisms and protein-ligand interactions. The hydroxy group can be oxidized to form carbonyl compounds, which can further participate in biological assays to study enzymatic activities or binding affinities .

Medicinal Chemistry

The compound is being explored for its potential use in drug development. Its structure allows it to act as a building block for pharmaceuticals targeting various diseases, including inflammation and cancer. It has been noted for its role as a vitronectin receptor antagonist, which could have implications in treating cardiovascular diseases and osteoporosis .

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and as a precursor for synthesizing other compounds. Its stability under basic conditions makes it advantageous for large-scale chemical processes .

Case Studies

- Enzyme Mechanism Studies : Research has demonstrated that derivatives of this compound can be used to probe enzyme active sites by mimicking substrate interactions, providing insights into catalytic mechanisms .

- Drug Development : A study highlighted the synthesis of novel vitronectin receptor antagonists derived from this compound, showing promising results in preclinical models for treating inflammatory diseases .

- Glycopeptide Synthesis : The compound has been effectively utilized in microwave-assisted reactions for synthesizing glycopeptides, showcasing its utility in modern synthetic methodologies .

Mechanism of Action

The mechanism of action of a-(Boc-amino)-4-hydroxycyclohexaneacetic acid involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

- Structure : Lacks the Boc and hydroxyl groups; features a free amine (as hydrochloride) and acetic acid side chain in trans-configuration.

- Molecular Formula: C₈H₁₅NO₂·HCl (MW: 193.67 g/mol) .

- Key Differences :

Gabapentin (1-(Aminomethyl)cyclohexaneacetic Acid)

- Structure: Contains a free aminomethyl group instead of Boc-amino and hydroxyl.

- Molecular Formula: C₉H₁₇NO₂ (MW: 171.24 g/mol) .

- Key Differences: Pharmacologically active as a neuropathic pain drug; requires stringent purity (98.0–102.0%) . The aminomethyl group increases polarity, improving blood-brain barrier penetration compared to Boc-protected analogues .

1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid

- Structure : Replaces the 4-hydroxyl group with a ketone (4-oxo).

- Molecular Formula: C₁₃H₂₁NO₅ (MW: 271.31 g/mol) .

- Key Differences :

4-Hydroxycyclohexane-1-carboxylic Acid

- Structure: Lacks both the Boc-amino and acetic acid side chain; features a hydroxyl and carboxylic acid directly on the cyclohexane ring.

- Molecular Formula : C₇H₁₂O₃ (MW: 144.17 g/mol) .

- Key Differences :

Physicochemical and Functional Comparisons

| Property | a-(Boc-amino)-4-hydroxycyclohexaneacetic Acid | Trans-2-(4-Aminocyclohexyl)acetic Acid HCl | Gabapentin | 1-(Boc-amino)-4-oxo Analogue |

|---|---|---|---|---|

| Molecular Weight | 273.33 g/mol | 193.67 g/mol | 171.24 g/mol | 271.31 g/mol |

| Solubility | Moderate (organic solvents) | High (aqueous) | High (aqueous) | Low (organic solvents) |

| Reactivity | Stable (Boc-protected) | Reactive (free amine) | Pharmacologically active | Reactive (ketone) |

| Applications | Synthetic intermediate | Intermediate for salts | Drug API | Ketone-based synthesis |

Biological Activity

The compound a-(Boc-amino)-4-hydroxycyclohexaneacetic acid is a derivative of cyclohexane with a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuromodulation and as a precursor for various therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₃NO₅

- Molecular Weight : 253.33 g/mol

- Structural Features :

- Contains a Boc protecting group that enhances stability and solubility.

- The hydroxycyclohexyl moiety contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme functions. Upon deprotection of the Boc group, the free amino group can engage in hydrogen bonding and ionic interactions with various biological targets, leading to potential therapeutic effects.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Neuromodulation :

- The compound serves as a precursor for γ-amino β-hydroxybutyric acid (GABOB), a known neuromodulator used in treating neurological conditions. The synthesis pathway has been optimized for efficient production, indicating its significance in drug development.

- Anticancer Potential :

- Cardiovascular Effects :

Case Studies

Several case studies have explored the efficacy of related compounds, providing insights into the potential applications of this compound:

- Study on Neuromodulators : A study demonstrated that GABOB derived from similar compounds showed hypotensive effects in animal models, suggesting that derivatives like this compound could be beneficial in managing blood pressure.

- Inhibition of Vitronectin Receptors : Research indicated that structurally related compounds effectively inhibited vitronectin receptors, leading to reduced tumor growth in preclinical models. This positions this compound as a candidate for further investigation in oncology .

Comparative Analysis Table

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₂₃NO₅ | Contains Boc protecting group and hydroxy substituent | Potential neuromodulator and anticancer |

| γ-Amino β-hydroxybutyric acid (GABOB) | C₄H₉NO₃ | Known neuromodulator | Hypotensive effects |

| Trans-4-(Boc-amino)cyclohexylamine | C₁₁H₁₉N | Lacks hydroxy group; primarily an amine | Modulates receptor activity |

Q & A

Q. How can experimental approaches validate the mechanism of enzyme inhibition involving this compound?

- Methodology : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (). Use X-ray crystallography or cryo-EM to visualize inhibitor-enzyme complexes. Isotopic labeling (C/N) tracks binding interactions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.